1-Methoxy-3-(pentafluorosulfanyl)benzene
Overview
Description
1-Methoxy-3-(pentafluorosulfanyl)benzene is an organic compound with the molecular formula C₇H₇F₅OS It is characterized by the presence of a methoxy group (-OCH₃) and a pentafluorosulfanyl group (-SF₅) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(pentafluorosulfanyl)benzene typically involves the introduction of the pentafluorosulfanyl group to a methoxy-substituted benzene ring. One common method is the reaction of 1-methoxybenzene with sulfur tetrafluoride (SF₄) in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of sulfur tetrafluoride and the potential hazards associated with the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(pentafluorosulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the pentafluorosulfanyl group, yielding simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or pentafluorosulfanyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxybenzene or other simpler benzene derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Methoxy-3-(pentafluorosulfanyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can serve as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(pentafluorosulfanyl)benzene depends on its specific application. In chemical reactions, the electron-donating methoxy group and the electron-withdrawing pentafluorosulfanyl group influence the reactivity and stability of the compound. These groups can affect the compound’s interaction with other molecules, including enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(pentafluorosulfanyl)benzene: Similar structure but with the pentafluorosulfanyl group in the para position.
1-Methoxy-2-(pentafluorosulfanyl)benzene: Similar structure but with the pentafluorosulfanyl group in the ortho position.
1-Methoxy-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group.
Uniqueness
1-Methoxy-3-(pentafluorosulfanyl)benzene is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorinated substituents on chemical reactivity and biological activity.
Properties
IUPAC Name |
pentafluoro-(3-methoxyphenyl)-λ6-sulfane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5OS/c1-13-6-3-2-4-7(5-6)14(8,9,10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYKUTZKSQCGIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719139 | |
Record name | 1-Methoxy-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272542-23-0 | |
Record name | 1-Methoxy-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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